molecular formula C22H22N6OS B2603368 N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-54-1

N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2603368
CAS No.: 868968-54-1
M. Wt: 418.52
InChI Key: WDYWQUZEMGUBJM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent, ATP-competitive, and highly selective inhibitor of the Src family kinases (SFKs), a group of non-receptor tyrosine kinases implicated in numerous cellular signaling pathways. Its primary research value lies in its exquisite selectivity for SFKs, particularly Src, Fyn, and Yes, over other closely related kinases, which makes it an invaluable chemical probe for dissecting the specific roles of these proteins in complex biological systems . The compound's mechanism of action involves binding to the kinase domain, thereby suppressing autophosphorylation and downstream signaling cascades. This targeted inhibition is exploited in oncology research to investigate SFK-driven processes such as cell proliferation, adhesion, migration, and invasion in various cancer models, including breast, colon, and pancreatic cancers. Furthermore, its efficacy in modulating SFK activity provides a critical tool for exploring potential therapeutic strategies aimed at metastasis suppression and overcoming resistance to existing chemotherapeutic agents . Beyond oncology, this inhibitor is also utilized in immunological and bone metabolism studies to elucidate the function of SFKs in osteoclastogenesis and T-cell receptor signaling.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-2-3-5-16-7-9-18(10-8-16)24-20(29)15-30-21-12-11-19-25-26-22(28(19)27-21)17-6-4-13-23-14-17/h4,6-14H,2-3,5,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYWQUZEMGUBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridazine structure, followed by the introduction of the pyridinyl and butylphenyl groups. Key steps include:

    Formation of the Triazolopyridazine Core: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridine precursors.

    Substitution Reactions: The final steps involve substitution reactions to attach the butylphenyl group, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic and heterocyclic rings allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several triazolo-pyridazine derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
Compound Name Substituents Molecular Weight CAS Number Key Properties/Activities
Target Compound 4-butylphenyl, thioacetamide, pyridin-3-yl 412.48 891115-66-5 High lipophilicity (inferred from structure)
Lin28-1632 (C1632) N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 324.34 108825-65-6 Lin28 protein inhibition (80 µM in assays)
E-4b () Propenoic acid, 3,5-dimethylpyrazole Not reported Not reported High melting point (253–255°C)
N-{3-[3-(pyridin-3-yl)triazolo[...]phenyl}acetamide () Thiiazine-2-yl, phenyl 412.48 891115-66-5 Structural similarity to target compound

Functional and Pharmacological Insights

  • Lin28-1632 (C1632) : This analog substitutes the triazolo core with a methyl group and uses a methylacetamide side chain. It demonstrates functional inhibition of Lin28 proteins, a critical regulator of metabolism and regeneration, at 80 µM concentrations . The absence of a bulky 4-butylphenyl group in C1632 may improve solubility but reduce target affinity compared to the thioacetamide-containing target compound.
  • E-4b: Features a propenoic acid substituent and a dimethylpyrazole group. Its high melting point (253–255°C) suggests strong intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid moiety . This contrasts with the target compound’s thioether linkage, which may reduce polarity and alter pharmacokinetics.
  • Thiiazine-containing analog () : Shares the same molecular weight and core structure as the target compound but replaces the 4-butylphenyl group with a thiiazine ring. This modification could influence electronic properties and binding interactions in biological systems .

Physicochemical and Metabolic Implications

  • Thioether vs. Ether Linkages : The thioacetamide group (C–S–C) in the target compound may confer greater resistance to enzymatic hydrolysis compared to oxygen-containing analogs like C1632, which features a standard acetamide (C–O–C) linkage .

Biological Activity

N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (referred to as compound 1) is a complex organic molecule that has attracted attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed overview of the biological activity associated with compound 1, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 features a unique structural arrangement that includes:

  • A butylphenyl group.
  • A thioacetamide moiety.
  • A triazolo-pyridazine core.

The presence of these functional groups contributes to its diverse biological activities, making it a candidate for various pharmacological applications.

The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation and survival pathways. Notably, it has been shown to affect the PI3K/Akt signaling pathway , which is crucial in cancer cell growth and survival. The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Activity

Research has indicated that compound 1 exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Breast cancer
  • Lung cancer
  • Colon cancer

In these studies, compound 1 was found to induce apoptosis and inhibit cell migration and invasion, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings indicate that compound 1 may serve as a lead compound for developing new antimicrobial agents .

Research Findings and Case Studies

Several studies have explored the biological activities of compound 1 and related compounds. Below are key findings from notable research:

Study FocusFindingsReference
Anticancer ActivityCompound 1 showed IC50 values in the low micromolar range against breast cancer cell lines.
Antimicrobial TestingInhibition of bacterial growth was observed with minimum inhibitory concentrations (MICs) < 50 µg/mL against E. coli.
Mechanistic InsightsCompound 1 was shown to induce apoptosis through caspase activation in treated cancer cells.

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